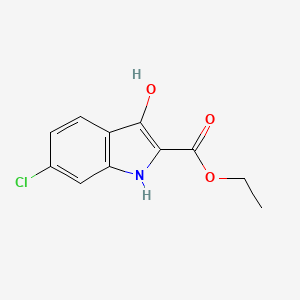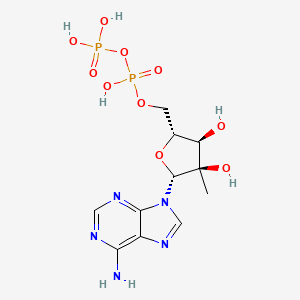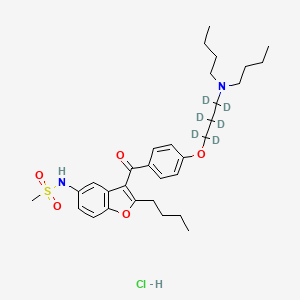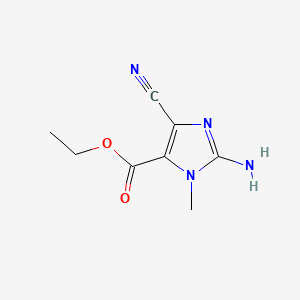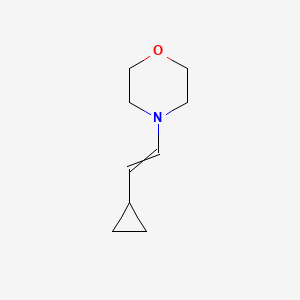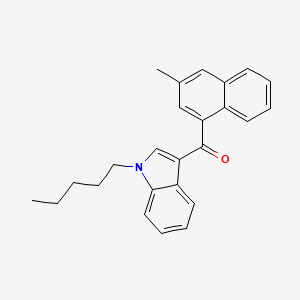
(3-methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone
Vue d'ensemble
Description
L'isomère de JWH 122 3-méthylnaphtyle est un cannabinoïde synthétique qui présente une forte affinité pour les récepteurs cannabinoïdes centraux (CB1) et périphériques (CB2) . Il s'agit d'un isomère de position du JWH 122, qui diffère par la position du groupe méthyle sur le cycle naphtyle . Ce composé est principalement utilisé à des fins de recherche et médico-légales .
Mécanisme D'action
Target of Action
JWH 122 3-methylnaphthyl isomer is a synthetic cannabinoid that displays high-affinities for both central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors . These receptors are part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including pain sensation, mood, and memory.
Mode of Action
The compound interacts with its targets, the CB1 and CB2 receptors, by mimicking the natural cannabinoids in the body. This interaction leads to a change in the conformation of the receptors, triggering a series of intracellular events .
Biochemical Pathways
The activation of CB1 and CB2 receptors by JWH 122 3-methylnaphthyl isomer can affect various biochemical pathways. For instance, it can inhibit adenylate cyclase activity, modulate calcium and potassium channels, and activate mitogen-activated protein kinases . These changes can have downstream effects on neuronal excitability, inflammation, and pain perception, among other physiological processes.
Pharmacokinetics
Like other synthetic cannabinoids, it is likely to be lipophilic, which could influence its bioavailability and distribution within the body .
Result of Action
The molecular and cellular effects of JWH 122 3-methylnaphthyl isomer’s action depend on the specific physiological or pathological context in which the CB1 and CB2 receptors are activated. For instance, in the nervous system, activation of these receptors can modulate neurotransmitter release, affecting various neurological functions and behaviors .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'isomère de JWH 122 3-méthylnaphtyle implique la réaction de l'acide 1-pentyl-1H-indole-3-carboxylique avec le chlorure de 3-méthylnaphtalén-1-yle en conditions basiques . La réaction a généralement lieu en présence d'une base telle que le carbonate de potassium dans un solvant comme le diméthylformamide (DMF) à des températures élevées .
Méthodes de production industrielle
La synthèse à plus grande échelle impliquerait probablement des conditions de réaction similaires avec une optimisation du rendement et de la pureté .
Analyse Des Réactions Chimiques
Types de réactions
L'isomère de JWH 122 3-méthylnaphtyle subit diverses réactions chimiques, notamment :
Réduction : Les réactions de réduction peuvent cibler le groupe carbonyle, le transformant en alcool.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent les dérivés hydroxylés, les alcools et les composés naphtyles substitués .
Applications de la recherche scientifique
L'isomère de JWH 122 3-méthylnaphtyle est utilisé dans diverses applications de la recherche scientifique, notamment :
Mécanisme d'action
L'isomère de JWH 122 3-méthylnaphtyle exerce ses effets en se liant aux récepteurs cannabinoïdes CB1 et CB2 . L'affinité de liaison pour CB1 est plus élevée que pour CB2, ce qui conduit à l'activation de ces récepteurs et à la modulation subséquente de diverses voies de signalisation . Cette interaction entraîne la modification de la libération de neurotransmetteurs et d'autres réponses cellulaires .
Applications De Recherche Scientifique
JWH 122 3-methylnaphthyl isomer is used in various scientific research applications, including:
Comparaison Avec Des Composés Similaires
Composés similaires
JWH 122 : Le composé parent avec le groupe méthyle en position 4 sur le cycle naphtyle.
JWH 018 : Un cannabinoïde synthétique avec un motif de substitution différent sur le cycle naphtyle.
Unicité
L'isomère de JWH 122 3-méthylnaphtyle est unique en raison de la position spécifique du groupe méthyle sur le cycle naphtyle, qui affecte son affinité de liaison et son activité au niveau des récepteurs cannabinoïdes . Cet isomérie de position peut conduire à des différences de propriétés pharmacologiques et toxicologiques par rapport à d'autres cannabinoïdes synthétiques .
Propriétés
IUPAC Name |
(3-methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO/c1-3-4-9-14-26-17-23(21-12-7-8-13-24(21)26)25(27)22-16-18(2)15-19-10-5-6-11-20(19)22/h5-8,10-13,15-17H,3-4,9,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWAISCZQPNYSRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC(=CC4=CC=CC=C43)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001017309 | |
| Record name | JWH-122 3-Methylnaphthyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001017309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1391052-25-7 | |
| Record name | (3-Methyl-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1391052-25-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | JWH-122 3-Methylnaphthyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001017309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6H-Pyrimido[5,4-d][1,2]oxazine](/img/structure/B588596.png)
![3-Fluorobicyclo[1.1.1]pentane-1-carbonyl chloride](/img/structure/B588600.png)

